7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, chlorination, and piperazine ring formation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl and hydroxypropyl groups.
Reduction: Reduction reactions could target the chlorinated propyl group.
Substitution: Nucleophilic substitution reactions are likely, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound could be studied for its potential effects on cellular metabolism and signaling pathways.
Medicine
In medicine, purine derivatives have been explored for their therapeutic potential. This compound might be investigated for its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
What sets “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
87080-29-3 |
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Molecular Formula |
C16H25ClN6O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
7-(3-chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H25ClN6O4/c1-19-13-12(14(26)20(2)16(19)27)23(10-11(25)9-17)15(18-13)22-5-3-21(4-6-22)7-8-24/h11,24-25H,3-10H2,1-2H3 |
InChI Key |
DWUPHFGYLVVKED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC(CCl)O |
Origin of Product |
United States |
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